4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

Vue d'ensemble

Description

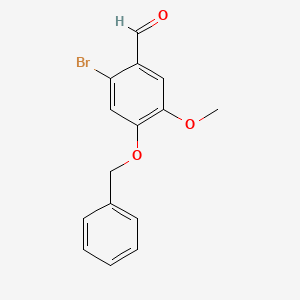

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde typically involves the bromination of 4-(Benzyloxy)-5-methoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group in 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is reactive toward oxidation. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Reflux in acetonitrile | Carboxylic acid derivative |

| Potassium permanganate (KMnO₄) | Basic aqueous medium | Benzene ring oxidation |

For example, oxidation with KMnO₄ under basic conditions leads to cleavage of the benzyl ether, forming a phenolic acid derivative .

Substitution Reactions

The bromine atom at position 2 is susceptible to nucleophilic substitution. Common reactions include:

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium methoxide (MeONa) | DMF, 80°C | Methoxy-substituted derivative |

| Amines (e.g., NH₂CH₂CH₂NH₂) | Ethanol, reflux | Imine intermediates |

In a reported synthesis, substitution with benzyl bromide and potassium carbonate in DMF yielded 5-benzyloxy-2-bromo-4-methoxybenzaldehyde (B3) .

Condensation Reactions

The aldehyde group participates in condensation with amines or other nucleophiles:

| Reactant | Conditions | Product |

|---|---|---|

| 2-Amino-4-chlorophenol | Ethanol, reflux | Schiff base intermediates |

| Triethylamine (Et₃N) | Dichloromethane, room temperature | Aldol adducts |

These reactions are critical in forming biologically active compounds, such as imine-based ligands.

Deprotection of Benzyl Ether

The benzyl ether group can be removed via:

| Method | Conditions | Product |

|---|---|---|

| Hydrogenation (H₂/Ni) | Ethanol, 60°C | Phenolic derivative |

| Oxidative cleavage (OsO₄/H₂O₂) | THF, 0°C | Aldehyde cleavage |

Hydrogenation under catalytic conditions selectively removes the benzyl ether, yielding 2-bromo-5-methoxybenzaldehyde .

Reaction Mechanisms

Key mechanisms include:

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde has the molecular formula and a molecular weight of approximately 321.16 g/mol. Its structure features a benzene ring with multiple substituents: a benzyloxy group, a bromo group, and a methoxy group, which enhance its reactivity and potential applications in synthesis and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique functional groups allow for diverse reactions, making it valuable in creating more complex structures.

Key Reactions Involving this compound

- Bromination : The presence of the bromo group facilitates further halogenation or substitution reactions.

- Aldol Condensation : The aldehyde functional group can engage in aldol reactions to form β-hydroxy carbonyl compounds.

- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit various biological activities, particularly in the context of anticancer research. Its structural similarities to other bioactive compounds suggest potential therapeutic effects.

Biological Activities

- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, indicating potential antioxidant activity.

- Anticancer Effects : Initial studies suggest that derivatives of this compound might inhibit cancer cell proliferation and metastasis. For instance, related benzofuran derivatives have demonstrated anti-metastatic effects in hepatocellular carcinoma cells by modulating key signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The benzyloxy and methoxy groups influence the compound’s electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

- 4-(Benzyloxy)benzaldehyde

- 4-(Benzyloxy)-2-methoxybenzaldehyde

- 4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde

Uniqueness: 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the benzyloxy, methoxy, and bromine substituents makes it a versatile intermediate for various synthetic applications.

Activité Biologique

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde, with the CAS number 40705-22-4, is a compound of interest due to its potential biological activities. This article discusses its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrO3. Its structure features a bromine atom and methoxy group on a benzaldehyde core, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of related compounds on human cancer cell lines such as HeLa and MCF-7. The results indicated that modifications in the benzaldehyde structure could enhance cytotoxic activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound A (similar structure) | MCF-7 | <0.1 |

| Compound B (similar structure) | HCT116 | TBD |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Benzaldehyde derivatives are known for their ability to disrupt microbial cell function.

- Mechanism of Action : Research indicates that these compounds may target cellular antioxidation systems in fungi, effectively inhibiting their growth. The introduction of specific substituents on the benzaldehyde ring can enhance this activity .

Mechanistic Insights

The mechanism underlying the biological activities of this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Modulation : Inducing G2/M phase arrest in cancer cells has been observed with structurally related compounds, suggesting a potential pathway for anticancer effects .

Research Findings

A comprehensive evaluation of the pharmacological properties of this compound reveals promising results:

- In Vitro Studies : Initial tests have demonstrated moderate to high cytotoxicity against specific cancer cell lines.

- Selectivity : Some derivatives exhibit selectivity for cancer cells over normal cells, minimizing potential side effects.

Propriétés

IUPAC Name |

2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCKKHSILFVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359526 | |

| Record name | 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40705-22-4 | |

| Record name | 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.